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5-(1-Isopropylpiperidin-2-yl)pyridin-2-amine
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Overview
Description
5-(1-Isopropylpiperidin-2-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C13H21N3 and its molecular weight is 219.33 g/mol. The purity is usually 95%.
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Preparation Methods
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Chemical Reactions Analysis
Types of Reactions
5-(1-Isopropylpiperidin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Chloroform, dichloromethane, dimethyl sulfoxide[][1].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Chemical Overview
- Molecular Formula: C13H21N3
- Molecular Weight: 219.33 g/mol
- Structure: The compound features a pyridine ring substituted with a piperidine moiety at the 5-position, along with an isopropyl group attached to the piperidine nitrogen.
Scientific Research Applications
5-(1-Isopropylpiperidin-2-yl)pyridin-2-amine has several notable applications:
Medicinal Chemistry
The compound is utilized as a building block for synthesizing pharmaceutical agents, particularly those targeting neurological disorders. Its ability to interact with specific receptors makes it a candidate for drug development aimed at treating conditions such as depression and anxiety disorders.
Organic Synthesis
As a versatile intermediate, it plays a crucial role in the synthesis of complex organic molecules. It can participate in various chemical reactions, including oxidation and reduction processes, leading to the formation of diverse products.
Biological Studies
Research has focused on its biological activity, particularly its potential as an enzyme inhibitor and receptor modulator. Studies investigating its binding affinity to specific targets have employed techniques such as radiolabeled binding assays and enzyme activity assays.
Industrial Applications
Beyond medicinal uses, this compound is also explored in developing agrochemicals and other industrial chemicals due to its chemical stability and reactivity.
Case Studies and Experimental Data
Several studies have documented the effects of this compound:
Antitumor Activity
In vitro assays have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies showed effective inhibition of cell growth in specific cancer types.
Neuropharmacological Effects
Research indicates that it may influence neurotransmitter systems, providing therapeutic benefits in neurodegenerative diseases. Its interactions with serotonin and dopamine receptors are particularly noteworthy.
Cell Cycle Regulation
Preliminary data suggest that it may affect cell cycle checkpoints, which is critical for developing cancer therapies. Such modulation could lead to enhanced efficacy of existing treatments or novel therapeutic strategies.
Mechanism of Action
The mechanism of action of 5-(1-Isopropylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(1-Isopropylpiperidin-2-yl)pyridin-2(1H)-one: This compound is structurally similar but contains a ketone group instead of an amine group.
2-(Pyridin-2-yl)isopropyl amine: Another similar compound with a different substitution pattern on the pyridine ring.
Biological Activity
5-(1-Isopropylpiperidin-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an isopropylpiperidine moiety. This structural arrangement is significant for its interaction with biological targets, particularly within the central nervous system and in various receptor systems.
Structural Formula
This formula indicates the presence of two nitrogen atoms, which are crucial for its biological activity.
Antagonistic Properties
Research has demonstrated that this compound exhibits antagonistic activity at various receptors, including:
- Histamine H1 Receptor : It has been noted for its ability to antagonize histamine-induced responses, which is critical in treating allergic reactions and other histamine-related conditions .
Antiviral Activity
In vitro studies suggest that derivatives of compounds similar to this compound have shown promising antiviral activity against various viruses, including dengue and influenza. For example, some derivatives exhibited IC50 values in the low micromolar range, indicating effective inhibition of viral replication with minimal cytotoxicity .
Anticancer Potential
The compound has also been investigated for its anticancer properties . A related study found that certain pyridine derivatives had IC50 values ranging from 0.69 to 22 mM against different cancer cell lines, suggesting a potential role in cancer therapy .
The mechanisms underlying the biological activities of this compound include:
- Receptor Binding : The compound's ability to bind to specific receptors influences various physiological responses.
- Inhibition of Viral Replication : The compound appears to act at an early stage of the viral lifecycle, reducing the production of infectious virions .
- Induction of Apoptosis : In cancer cells, it may induce apoptosis through pathways involving reactive oxygen species (ROS) generation and interference with tubulin polymerization .
Table 1: Summary of Biological Activities
Activity Type | Target/Pathway | IC50 Value (µM) | Reference |
---|---|---|---|
Histamine H1 Antagonism | H1 Receptor | Not specified | |
Antiviral Activity | Dengue Virus | 3.03 | |
Anticancer Activity | Various Cancer Cell Lines | 0.69 - 22 |
Detailed Findings
A study published in MDPI highlighted the significant inhibitory effects of similar compounds on viral replication, emphasizing their potential therapeutic roles in infectious diseases . Another investigation into anticancer properties revealed that certain derivatives could outperform established treatments like Pirfenidone in specific assays .
Properties
Molecular Formula |
C13H21N3 |
---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
5-(1-propan-2-ylpiperidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H21N3/c1-10(2)16-8-4-3-5-12(16)11-6-7-13(14)15-9-11/h6-7,9-10,12H,3-5,8H2,1-2H3,(H2,14,15) |
InChI Key |
LSKYTWZYNWVZJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCCC1C2=CN=C(C=C2)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.